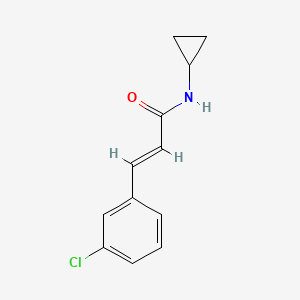
3-(3-chlorophenyl)-N-cyclopropylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-cyclopropylacrylamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.78 g/mol.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the formation of 3-(3-chlorophenyl)-N-cyclopropylacrylamide complexes that bind to the tooth surface and release calcium and phosphate ions. These ions then combine with fluoride ions to form fluorapatite, which is more resistant to acid attacks than hydroxyapatite. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also stabilizes amorphous calcium phosphate, which prevents its conversion to hydroxyapatite and promotes its deposition on the tooth surface.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have a positive effect on the biochemical and physiological properties of tooth enamel. It promotes the deposition of calcium and phosphate ions, which increases the mineral density of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also inhibits the demineralization of tooth enamel by reducing the solubility of hydroxyapatite. Furthermore, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have antibacterial properties, which can help prevent the growth of cariogenic bacteria in the oral cavity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chlorophenyl)-N-cyclopropylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to prepare solutions for experiments. However, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has some limitations. It is not suitable for experiments that require the use of organic solvents or high temperatures. It is also sensitive to pH changes, which can affect its stability and activity.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-N-cyclopropylacrylamide. One area of interest is the development of new formulations of 3-(3-chlorophenyl)-N-cyclopropylacrylamide that can enhance its remineralization properties. Another area of interest is the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in combination with other compounds to improve its antibacterial properties. Additionally, the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in other areas of dentistry, such as orthodontics and periodontics, is an area of potential research. Finally, the development of new methods for the delivery of 3-(3-chlorophenyl)-N-cyclopropylacrylamide, such as nanoparticles and hydrogels, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the reaction between 3-chlorophenylacrylamide and cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a pure product. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been extensively studied for its potential to prevent dental caries. It is believed that 3-(3-chlorophenyl)-N-cyclopropylacrylamide can remineralize tooth enamel by promoting the deposition of calcium and phosphate ions. This mechanism is based on the ability of 3-(3-chlorophenyl)-N-cyclopropylacrylamide to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the main mineral component of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide has also been shown to inhibit the growth of cariogenic bacteria such as Streptococcus mutans.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIKHRXRQWFJQC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
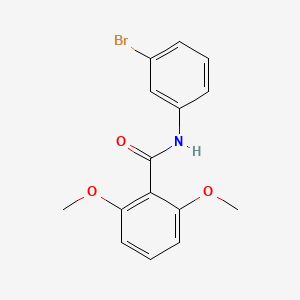
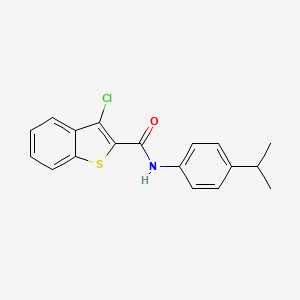
![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
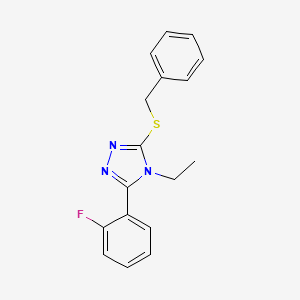
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

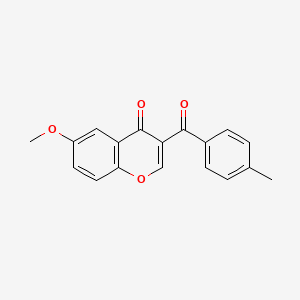
![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)